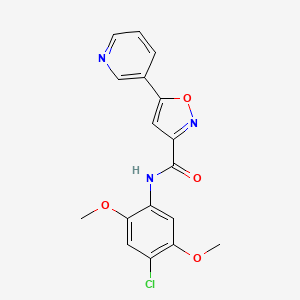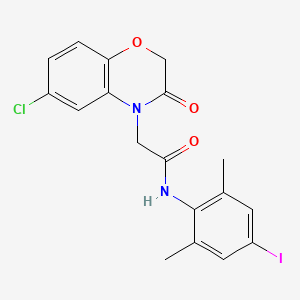![molecular formula C20H20N4O4S B4619235 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4619235.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Descripción general
Descripción
The compound appears to be a complex molecule featuring a benzodioxin core, a triazole ring, and an acetamide moiety. These features suggest a molecule that could be of interest in various fields of chemical research, including medicinal chemistry and material science. The presence of the methoxyphenyl and triazole groups indicates potential interactions with biological systems or applications in the development of new materials.
Synthesis Analysis
Synthesis of complex organic compounds typically involves multiple steps, including the formation of the core structure followed by functionalization with the desired groups. For molecules like the one described, a common starting point could be the synthesis of the benzodioxin core, followed by the introduction of the triazole and acetamide functionalities through subsequent reactions (Panchal & Patel, 2011). Each step requires careful selection of reagents and conditions to ensure the correct functional groups are introduced at the desired positions.
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques such as NMR, IR spectroscopy, and mass spectrometry. These techniques provide detailed information about the arrangement of atoms within the molecule and the chemical environment of specific functional groups (Wang et al., 2015).
Chemical Reactions and Properties
Compounds with benzodioxin, triazole, and acetamide functionalities can participate in various chemical reactions. Their reactivity is influenced by the electron-donating and withdrawing effects of the functional groups, which can affect the compound's behavior in nucleophilic substitution, addition, or redox reactions. These properties are crucial for further functionalization or application of the compound in specific areas (Abbasi et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, and solubility, are essential for understanding their behavior in different environments and applications. These properties can be predicted based on the molecular structure and have been determined experimentally for many compounds (Abbasi et al., 2023).
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity towards acids/bases, and photochemical stability, are influenced by the functional groups present in the molecule. For instance, the acetamide group can engage in hydrogen bonding, affecting the compound's solubility and boiling point, while the triazole ring might contribute to the compound's stability and reactivity towards electrophiles (Labanauskas et al., 2004).
Aplicaciones Científicas De Investigación
Anticancer Activity
- Synthesis and Evaluation of Anticancer Potential : Compounds incorporating the benzothiazole moiety and 4-thiazolidinones have been synthesized and evaluated for their anticancer activity. Notably, some derivatives have shown promising results against a range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, indicating their potential as anticancer agents (Havrylyuk et al., 2010).
Antimicrobial Activity
- Development of Antimicrobial Agents : Research into triazole derivatives has led to the creation of compounds with significant antimicrobial activities. These studies underscore the role of structural modification in enhancing the efficacy of these compounds against various pathogens (Altıntop et al., 2011).
Anti-Inflammatory Activity
- Exploration of Anti-Inflammatory Properties : New analogs of compounds with benzodioxin and triazole structures have been synthesized and shown to possess anti-inflammatory activities. This research highlights the therapeutic potential of these compounds in the treatment of inflammation-related conditions (Sunder & Maleraju, 2013).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-24-19(13-4-3-5-15(10-13)26-2)22-23-20(24)29-12-18(25)21-14-6-7-16-17(11-14)28-9-8-27-16/h3-7,10-11H,8-9,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZICCDMFHQEXML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride](/img/structure/B4619164.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4619167.png)
![ethyl 4-({3-[4-(dimethylamino)phenyl]acryloyl}amino)benzoate](/img/structure/B4619171.png)
![4-[2-(benzyloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4619176.png)
![N-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine](/img/structure/B4619188.png)
![3-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione](/img/structure/B4619196.png)
![2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4619203.png)
![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(4-fluorophenyl)thiourea](/img/structure/B4619232.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4619238.png)
![2-bromo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4619246.png)


![methyl 3-{[(2-methylbenzyl)sulfonyl]amino}benzoate](/img/structure/B4619264.png)
